

(-)-Dihydrojasmonic acid signaling in plant development

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Compound of Interest

Compound Name: (-)-Dihydrojasmonic acid

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An In-depth Technical Guide to Jasmonate Signaling in Plant Development with a Focus on **(-)-Dihydrojasmonic Acid**

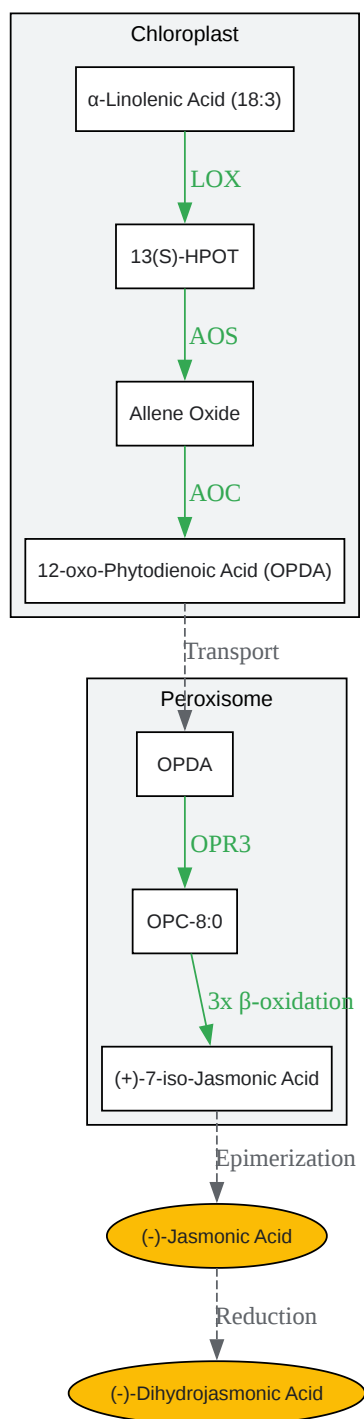
Abstract

Jasmonates are a class of lipid-derived phytohormones that are pivotal regulators of plant growth, development, and immunity. The signaling cascade initiated by these molecules is fundamental for responses to a myriad of environmental and developmental cues. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are the most extensively studied compounds in this family, other derivatives such as **(-)-dihydrojasmonic acid** (DHJA) also exhibit biological activity as plant growth regulators[1][2]. This technical guide provides a comprehensive overview of the core jasmonate signaling pathway, which is the established framework for understanding the action of all jasmonates, including DHJA. It details the molecular mechanisms of perception, signal transduction, and downstream transcriptional reprogramming. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on key molecular interactions, and pathway visualizations to facilitate further research into the nuanced roles of specific jasmonate compounds.

Biosynthesis of Jasmonates

The biosynthesis of jasmonates, known as the octadecanoid pathway, begins with α -linolenic acid released from chloroplast membranes.[3][4] This fatty acid is converted through a series of enzymatic steps in the chloroplast and peroxisome into (+)-7-iso-JA, which then epimerizes to

the more stable (-)-JA.[4] **(-)-Dihydrojasmonic acid** is a derivative of jasmonic acid, formed by the reduction of the double bond in the pentenyl side chain. While a direct and complete biosynthetic pathway for DHJA has not been fully elucidated in plants, it is intrinsically linked to the JA pathway.[5]



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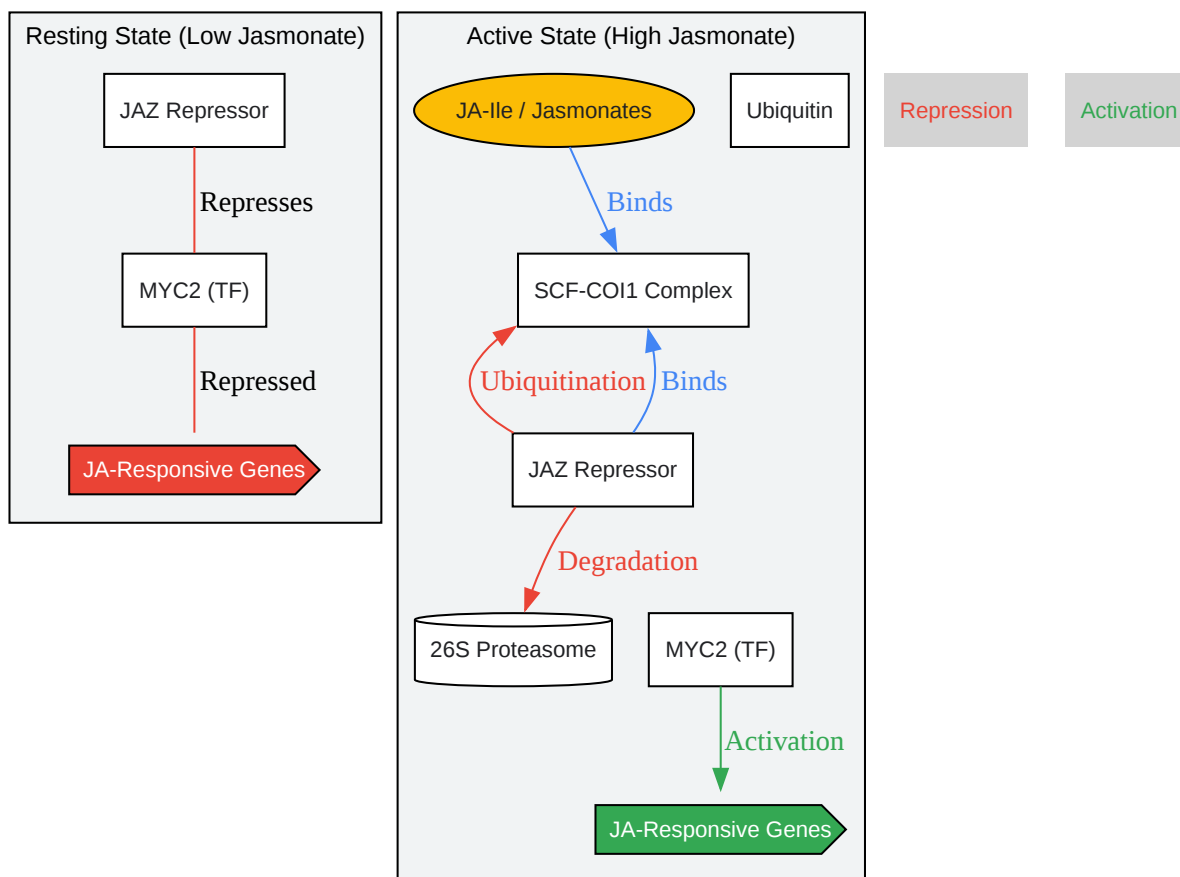
Figure 1: Overview of the Jasmonate Biosynthesis Pathway.

The Core Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway operates on a "relief of repression" model, where the bioactive signal removes transcriptional repressors to activate gene expression.^[6] The most active endogenous signaling molecule is the amino acid conjugate (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).^{[7][8]}

2.1. Signal Perception: The COI1-JAZ Co-Receptor In the absence of a signal, JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and repress various transcription factors (TFs), such as MYC2, preventing the expression of jasmonate-responsive genes.^[9] The perception of JA-Ile is mediated by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a JAZ repressor.^{[7][9]} COI1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.^[8]

2.2. Signal Transduction and Transcriptional Reprogramming The binding of JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.^[10] This hormone-induced interaction leads to the polyubiquitination of the JAZ protein by the SCFCOI1 complex, targeting it for degradation by the 26S proteasome.^[9] The degradation of JAZ repressors liberates the transcription factors they were sequestering. These TFs, including MYC2, MYC3, MYC4, and others, can then bind to the promoter regions of early JA-responsive genes, activating a transcriptional cascade that governs various developmental and defense responses, such as root growth inhibition, senescence, and defense against herbivores and necrotrophic pathogens.^[11]



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Figure 2: The Core Jasmonate Signaling Pathway.

Quantitative Data

While specific binding affinity data for **(-)-dihydrojasmonic acid** to the COI1-JAZ co-receptor is not readily available in the literature, data from its potent analogs, coronatine (a bacterial mimic of JA-Ile) and JA-Ile itself, provide a quantitative framework for understanding receptor interaction. These interactions are typically characterized by the equilibrium dissociation constant (K_d) or the inhibition constant (K_i).

Table 1: Binding Affinities of Jasmonates to the COI1-JAZ Co-Receptor Complex Note: Lower K_d and K_i values indicate higher binding affinity.

Ligand	JAZ Protein	Constant	Value	Organism/System	Reference(s)
3H-Coronatine	JAZ1	Kd	48 ± 13 nM	Recombinant Arabidopsis	[12]
3H-Coronatine	JAZ6	Kd	68 ± 15 nM	Recombinant Arabidopsis	[12]
(3R,7S)-JA-Ile	JAZ6	Ki	1.8 µM	Recombinant Arabidopsis	[12]
(3R,7R)-JA-Ile	JAZ6	Ki	18 µM	Recombinant Arabidopsis	[12]

Physiological assays provide indirect measures of a compound's activity. Dihydrojasmonic acid has been shown to regulate plant growth, though often at higher concentrations than JA or JA-Ile.

Table 2: Physiological Activity of Dihydrojasmonic Acid

Compound	Activity	Concentration	Organism	Reference(s)
Dihydrojasmonic Acid	Inhibition of seed germination	10 mM	Lettuce (<i>Lactuca sativa</i>)	[1]
Dihydrojasmonic Acid	Reduction of radicle length	10 mM	Lettuce (<i>Lactuca sativa</i>)	[1]

Experimental Protocols

Dissecting the jasmonate signaling pathway requires a combination of genetic, molecular, and biochemical approaches. The following are detailed protocols for key experiments.

4.1. Protocol: Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This method is used to test the physical interaction between two proteins (e.g., COI1 and a JAZ protein) in the presence or absence of a signaling molecule like a jasmonate.[\[13\]](#)[\[14\]](#)

Materials:

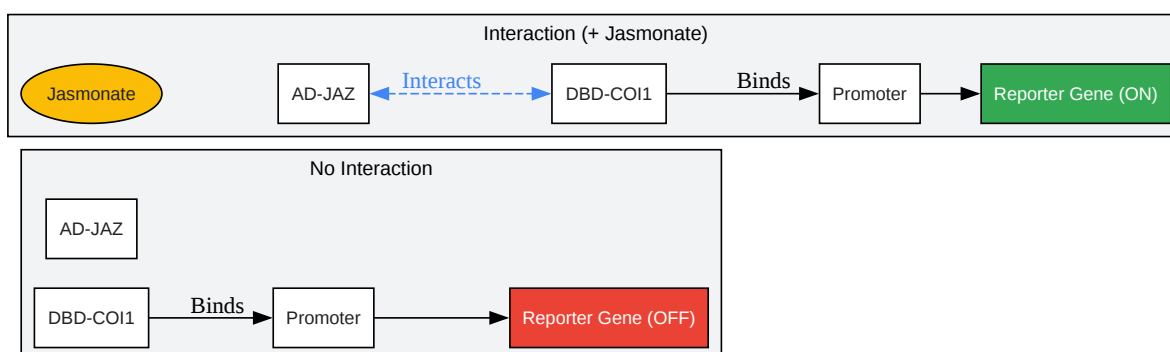
- Yeast strain (e.g., EGY48) containing reporter genes (e.g., LEU2, lacZ).
- Bait vector (e.g., pEG202 or pGBKT7) with COI1 insert.
- Prey vector (e.g., pJG4-5 or pGADT7) with JAZ insert.
- Yeast transformation kit.
- Synthetic Dextrose (SD) minimal media with appropriate drop-out supplements (e.g., SD/-His/-Trp for selecting transformants, SD/-His/-Trp/-Leu for selecting interactions).
- X-Gal solution for lacZ reporter assay.
- Coronatine, JA-Ile, or DHJA dissolved in ethanol.

Methodology:

- **Vector Construction:** Clone the full-length cDNA of COI1 into the bait vector to create a fusion with a DNA-binding domain (DBD), e.g., LexA or GAL4-DBD. Clone the JAZ cDNA into the prey vector to create a fusion with a transcription activation domain (AD), e.g., B42 or GAL4-AD.
- **Yeast Transformation:** Co-transform the yeast host strain with the bait (DBD-COI1) and prey (AD-JAZ) plasmids using a standard lithium acetate/PEG method.
- **Selection of Transformants:** Plate the transformed yeast cells on selection medium lacking the nutrients corresponding to the markers on the plasmids (e.g., tryptophan and histidine) to select for cells that have taken up both plasmids. Incubate at 30°C for 2-3 days.
- **Interaction Assay:**
 - Inoculate single colonies from the selection plate into liquid dropout medium.
 - Spot the yeast cultures onto a second selection medium that also lacks the reporter gene nutrient (e.g., leucine). This medium should be prepared in plates containing either a

control (ethanol vehicle) or the test compound (e.g., 50 μ M coronatine or desired concentration of DHJA).

- For the lacZ assay, use a replica plating technique to transfer yeast from the initial selection plate to a new plate containing X-Gal and the test compounds.
- Data Analysis:
 - Assess yeast growth on the triple/quadruple dropout plates after 2-4 days. Growth indicates a positive interaction, as the interaction between bait and prey brings the AD to the promoter of the LEU2 reporter gene, activating its transcription.
 - For the lacZ assay, the development of a blue color indicates β -galactosidase activity, confirming the protein-protein interaction. Compare the results from control and jasmonate-treated plates.



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Figure 3: Workflow of the Yeast Two-Hybrid (Y2H) System.

4.2. Protocol: Quantitative Real-Time PCR (qRT-PCR) for JA-Responsive Genes

This protocol is for measuring changes in the transcript levels of target genes (e.g., VSP2, PDF1.2, LOX2) in response to treatment with DHJA.[15][16]

Materials:

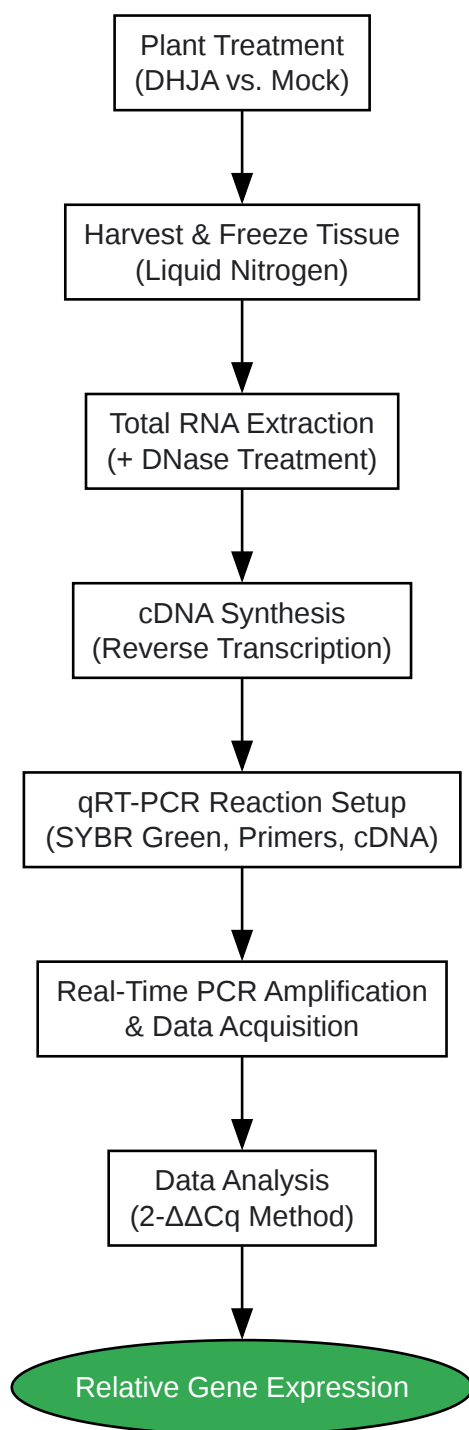
- *Arabidopsis thaliana* seedlings (or other plant material).

- **(-)-Dihydrojasmonic acid** solution and mock control (e.g., ethanol in water).
- Liquid nitrogen.
- RNA extraction kit (e.g., RNeasy Plant Mini Kit).
- DNase I.
- cDNA synthesis kit (e.g., Transcriptor First Strand cDNA Synthesis Kit).
- SYBR Green Master Mix.
- qRT-PCR instrument (e.g., CFX Connect Real-Time System).
- Gene-specific primers for target genes and at least two reference (housekeeping) genes (e.g., ACTIN2, UBQ10).

Methodology:

- **Plant Treatment:** Grow Arabidopsis seedlings under controlled conditions (e.g., on MS plates). Treat seedlings with a specific concentration of DHJA or a mock solution for a defined period (e.g., 1, 6, 24 hours).
- **Sample Collection:** Harvest tissue (e.g., whole seedlings, roots, or shoots) at the end of the treatment period, flash-freeze in liquid nitrogen, and store at -80°C.
- **RNA Extraction:** Isolate total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions. Include an on-column or in-solution DNase I treatment step to remove contaminating genomic DNA.
- **RNA Quantification and Quality Control:** Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.
- **cDNA Synthesis:** Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
- **qRT-PCR:**

- Prepare reaction mixtures in triplicate for each sample and primer pair. Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green Master Mix.
- Run the qRT-PCR program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify the specificity of the amplified product.
- Data Analysis:
 - Determine the quantification cycle (Cq) value for each reaction.
 - Normalize the Cq value of the target gene to the geometric mean of the Cq values of the reference genes ($\Delta Cq = Cq_{\text{target}} - Cq_{\text{reference}}$).
 - Calculate the fold change in gene expression relative to the mock-treated control using the $2^{-\Delta\Delta Cq}$ method ($\Delta\Delta Cq = \Delta Cq_{\text{treated}} - \Delta Cq_{\text{mock}}$).



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Figure 4: Experimental Workflow for qRT-PCR Analysis.

Conclusion

The signaling pathway initiated by jasmonates is a central regulatory network in plant biology. While **(-)-dihydrojasmonic acid** is a known plant growth regulator, its specific interactions and signaling dynamics within the canonical COI1-JAZ pathway remain an area for future investigation. The technical framework and protocols detailed in this guide provide the necessary tools to explore the precise role of DHJA and other jasmonate derivatives. By applying these quantitative and molecular techniques, researchers can further unravel the complexities of how plants perceive and respond to this vital class of hormones, paving the way for applications in agriculture and drug development.

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